4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene

描述

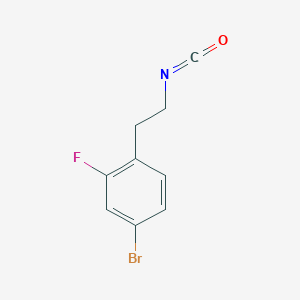

4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene (CAS 1384427-62-6) is a halogenated aromatic compound featuring a bromo and fluoro substituent on the benzene ring, along with a 2-isocyanatoethyl side chain. The isocyanate group (–NCO) renders it highly reactive, making it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for forming ureas or carbamates via nucleophilic addition. Its molecular formula is C₉H₆BrFNO, with a molecular weight of 246.06 g/mol (exact mass inferred from analogs).

属性

IUPAC Name |

4-bromo-2-fluoro-1-(2-isocyanatoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBICGUUADFYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene involves several steps. One common method includes the reaction of 4-bromo-2-fluoroaniline with phosgene to form the corresponding isocyanate . The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent the decomposition of the isocyanate group.

化学反应分析

4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The aromatic ring can undergo electrophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or carbonyl derivatives, and reduction reactions can convert it to amines or alcohols.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

作用机制

The mechanism of action of 4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols . This reactivity allows the compound to modify proteins and other biomolecules, making it useful in biochemical studies and drug development. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations in Bromo-Fluoro-Benzene Derivatives

Isocyanate Group Position and Linkers

- 4-Bromo-2-fluorophenyl isocyanate (CAS 88112-75-8): Directly attaches the isocyanate group to the benzene ring. Lacks the ethyl linker, reducing steric hindrance but increasing electrophilicity at the aromatic ring. This compound is more reactive in electrophilic substitution but less versatile in conjugation chemistry compared to the target compound .

- 4-Bromo-2-isocyanato-1-methylbenzene (CAS 74738-34-4): Contains a methyl group instead of the ethyl linker. The shorter alkyl chain decreases solubility in polar solvents and may alter steric effects in reactions .

Non-Isocyanate Derivatives

- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6): Replaces the isocyanatoethyl group with a trifluoromethoxy (–OCF₃) group. The electron-withdrawing nature of –OCF₃ deactivates the ring, reducing reactivity in nucleophilic substitution. Molecular weight (259 g/mol ) and boiling point (unreported, but analogs suggest >150°C) exceed those of the target compound .

- 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene: Features a –CF₃ group, increasing hydrophobicity (density: 1.72 g/cm³) and thermal stability (boiling point: 161–162°C). The absence of a reactive functional group limits its utility to non-conjugative applications .

Physical and Chemical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Reactivity Notes |

|---|---|---|---|---|---|

| Target (1384427-62-6) | C₉H₆BrFNO | 246.06 | –NCO, –Br, –F, –CH₂CH₂– | Not reported | High (isocyanate reactivity) |

| 4-Bromo-2-fluorophenyl isocyanate | C₇H₃BrFNO | 220.01 | –NCO, –Br, –F | Not reported | Electrophilic aromatic substitution |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | C₇H₃BrF₄O | 259.00 | –OCF₃, –Br, –F | >150 (estimated) | Low (electron-withdrawing –OCF₃) |

| 4-Bromo-2-iodo-1-methylbenzene | C₇H₆BrI | 297.93 | –Br, –I, –CH₃ | Not reported | Halogen exchange reactions |

生物活性

4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHBrFNO

- Molecular Weight : 251.08 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluorobenzylamine with isocyanate derivatives. The reaction conditions usually require solvents such as DMF or DMSO and may involve heating to facilitate the formation of the isocyanate group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine and fluorine substituents enhances its lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related isocyanate compounds demonstrated their effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) often below 100 µg/mL .

Anticancer Properties

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain under investigation .

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various isocyanate derivatives, including those related to this compound. The results indicated that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The best-performing compound had an MIC value as low as 50 µg/mL against Staphylococcus aureus .

Anticancer Activity Assessment

Another significant study assessed the anticancer properties of related compounds in a panel of human cancer cell lines. The results showed that certain derivatives could inhibit cell growth by more than 70% at concentrations around 10 µM. Mechanistic studies suggested that these compounds induce apoptosis through activation of caspase pathways .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。